1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone
Overview
Description
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an amino group at the 5-position and a bromo group at the 7-position of the indole ring, with an ethanone group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the substitution reaction. Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound’s ability to modulate enzyme activity and receptor binding pathways makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone can be compared with other indole derivatives, such as:
1-(5-Bromo-1H-indol-7-yl)ethanone: Similar in structure but lacks the amino group, which may result in different biological activities.
1-(6-Amino-5-bromo-1H-indol-1-yl)ethanone: Another closely related compound with the amino and bromo groups at different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-amino-7-bromoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCNLUSUGCVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646829 | |
Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-32-7 | |
Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-7-bromo-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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